molecular formula C10H20O B084560 trans-2-tert-Butylcyclohexan-1-ol CAS No. 13492-07-4

trans-2-tert-Butylcyclohexan-1-ol

Cat. No. B084560
CAS RN: 13492-07-4
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
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Description

“trans-2-tert-Butylcyclohexan-1-ol” is a chemical compound with the molecular formula C10H20O and a molecular weight of 156.2652 . It contains a total of 31 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “trans-2-tert-Butylcyclohexan-1-ol” includes a six-membered cyclohexane ring with a tertiary butyl group (tert-butyl) and a hydroxyl group (OH) attached . The molecule contains a total of 31 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“trans-2-tert-Butylcyclohexan-1-ol” has a melting point of 84.5°C and a predicted boiling point of 206.9±8.0°C . Its density is predicted to be 0.920±0.06 g/cm3 . The compound has a pKa value of 15.33±0.40 (predicted) and a LogP of 3.092 (estimated) .

Scientific Research Applications

  • Conformational Analysis : Spectroscopic data of cis- and trans-1,2-di-tert-butylcyclohexane and related compounds provide insights into their conformational behavior. The trans compounds were found to exist in a non-chair conformation in solution, indicating a conformational mixture of twist and chair conformations with axial substituents (Graaf et al., 2010).

  • Synthesis of Chiral Building Blocks : Optically active derivatives of cyclohexenone have been synthesized, demonstrating their utility as chiral building blocks for cyclohexane rings. These derivatives exhibit excellent diastereoselectivity in reactions (Hareau et al., 1999).

  • Hydrogen Bonding Studies : The hydrogen bonding behavior of cis and trans 1-t butylcyclohexan-4-ol has been studied using IR spectroscopy, revealing differences in the degree of association between the cis and trans compounds (Kolbe, 1973).

  • Metabolic Pathways : The metabolism of tert-butylcyclohexanones in rabbits involves reduction to secondary alcohols, which are excreted extensively conjugated with glucuronic acid. This study provides insight into the biotransformation of these compounds (Cheo et al., 1967).

  • Selective Reduction Agent : A new reducing agent has been developed that selectively reduces acid chlorides to aldehydes and aldehydes and ketones to alcohols, showing high stereoselectivity in reducing 4-tert-butylcyclohexanone to the trans alcohol (Hutchins & Markowitz, 1980).

  • X-ray Diffraction Studies : X-ray diffraction studies on tert-butylsulfonyl-substituted cyclohexanes have been conducted to determine their preferred rotational conformation in the solid state (Gordillo et al., 1992).

  • Anisotropic Nanocomposites : Certain derivatives of tert-butylcyclohexyl have been used to obtain anisotropic nanocomposites, demonstrating their effectiveness as components in such materials (Bezborodov et al., 2021).

  • Asymmetric Synthesis : Palladium-catalyzed asymmetric synthesis of axially dissymmetric cyclohexane derivatives has been achieved, illustrating the potential of these compounds in stereoselective organic synthesis (Fiaud & Legros, 1988).

Safety And Hazards

The safety data sheet for “trans-2-tert-Butylcyclohexan-1-ol” indicates that it can cause serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection . If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWBMHADAJAAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052201
Record name trans-2-tert-Butylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-tert-Butylcyclohexan-1-ol

CAS RN

5448-22-6, 98104-30-4
Record name rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5448-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butylcyclohexanol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel-
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Record name trans-2-tert-Butylcyclohexan-1-ol
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Record name trans-2-tert-butylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYLCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… on the additional material trans-2tert-butylcyclohexan-1-ol (CAS # … /cm2 of additional material trans-2-tertbutylcyclohexan-1-ol … Trans-2-tert-Butylcyclohexan-1-ol is a stereoisomer of the …
S Coffey - 2013 - books.google.com
Rodd's Chemistry of Carbon Compounds, Volume II: Alicyclic Compounds, Part B: Six-and Higher-Membered Monocarbocyclic Compounds explores the synthesis and chemistry of …
Number of citations: 1 books.google.com

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